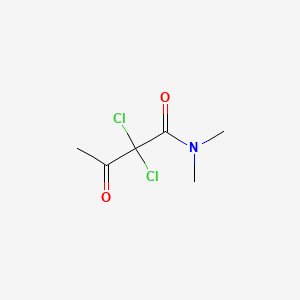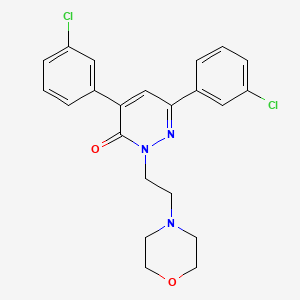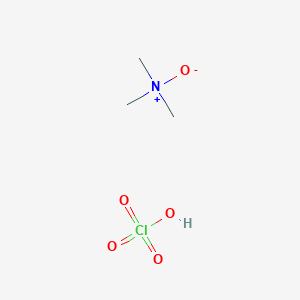
N,N-dimethylmethanamine oxide;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylmethanamine oxide;perchloric acid is a compound that combines N,N-dimethylmethanamine oxide with perchloric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethylmethanamine oxide can be synthesized through the oxidation of N,N-dimethylmethanamine using hydrogen peroxide or other oxidizing agents . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to prevent decomposition.
Industrial Production Methods
Industrial production of N,N-dimethylmethanamine oxide involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of perchloric acid in the production process requires careful handling due to its highly reactive and corrosive nature .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylmethanamine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can revert the compound back to N,N-dimethylmethanamine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will produce N,N-dimethylmethanamine .
Wissenschaftliche Forschungsanwendungen
N,N-dimethylmethanamine oxide;perchloric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of N,N-dimethylmethanamine oxide;perchloric acid involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate enzyme activity and influence metabolic pathways, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylamine N-oxide: Similar in structure but differs in the number of methyl groups attached to the nitrogen atom.
N,N-dimethylethanamine oxide: Another related compound with a slightly different alkyl group attached to the nitrogen.
Uniqueness
N,N-dimethylmethanamine oxide;perchloric acid is unique due to its combination with perchloric acid, which imparts distinct chemical properties and reactivity. This combination enhances its utility in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
22755-36-8 |
|---|---|
Molekularformel |
C3H10ClNO5 |
Molekulargewicht |
175.57 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine oxide;perchloric acid |
InChI |
InChI=1S/C3H9NO.ClHO4/c1-4(2,3)5;2-1(3,4)5/h1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
AHVPQWJIEDXKEY-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)[O-].OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


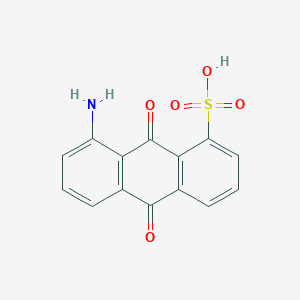

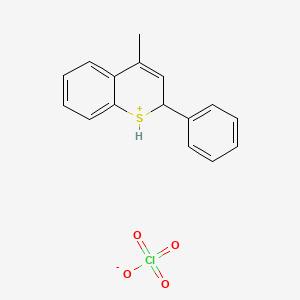
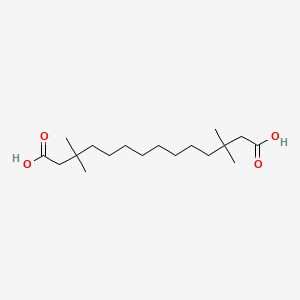
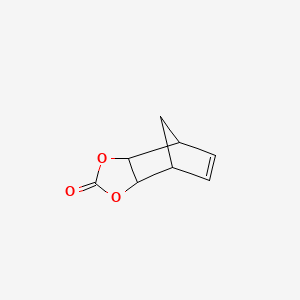
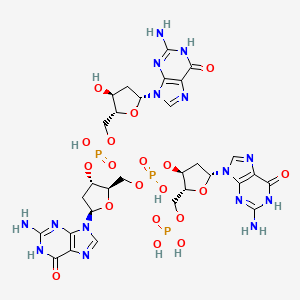
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
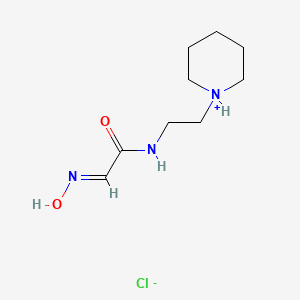
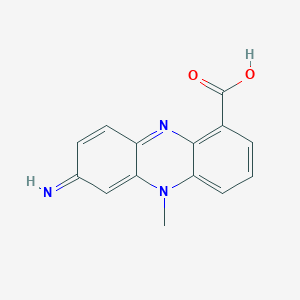
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
